molecular formula C13H15NO2 B1212311 Allosecurinin CAS No. 884-68-4

Allosecurinin

Cat. No.: B1212311
CAS No.: 884-68-4
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Virosecurinine is a member of indolizines.
Virosecurinine is a natural product found in Flueggea suffruticosa and Phyllanthus niruri with data available.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Allosecurinin plays a significant role in biochemical reactions, particularly due to its antifungal activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, this compound has been shown to inhibit the growth of certain fungal species by interfering with their cellular processes . The compound’s interaction with fungal enzymes likely involves binding to active sites, thereby inhibiting enzyme activity and leading to the accumulation of toxic intermediates within the fungal cells .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In fungal cells, it disrupts cell wall synthesis and membrane integrity, leading to cell lysis and death . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to downregulate genes involved in fungal growth and virulence, thereby reducing the pathogenicity of the fungi . In mammalian cells, this compound’s effects are less pronounced, but it may still impact cellular metabolism and gene expression at higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. This compound binds to fungal enzymes, inhibiting their activity and leading to the accumulation of toxic intermediates . This inhibition disrupts essential biochemical pathways, ultimately causing cell death. Additionally, this compound may interact with fungal DNA, leading to changes in gene expression and further contributing to its antifungal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . In in vitro studies, this compound has shown consistent antifungal activity over several days, with minimal degradation . Long-term effects on cellular function have been observed in in vivo studies, where prolonged exposure to this compound led to reduced fungal growth and virulence .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal growth without causing significant toxicity to the host . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing antifungal efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antifungal activity. It interacts with enzymes involved in cell wall synthesis and membrane integrity, disrupting these processes and leading to cell death . Additionally, this compound may affect metabolic flux and metabolite levels within fungal cells, further contributing to its antifungal effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins, facilitating its uptake and accumulation in target cells . The compound’s localization within fungal cells is crucial for its antifungal activity, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane of fungal cells, where it interacts with key enzymes and disrupts essential biochemical pathways . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antifungal efficacy .

Properties

IUPAC Name

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZMSZQQJRKFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859919
Record name 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2
Record name 2-Allosecurinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Securinan-11-one, (7beta,9beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Securinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allosecurinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Virosecurinine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Securinin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allosecurinin
Reactant of Route 2
Allosecurinin
Reactant of Route 3
Allosecurinin
Reactant of Route 4
Allosecurinin
Reactant of Route 5
Allosecurinin
Reactant of Route 6
Allosecurinin
Customer
Q & A

Q1: What makes Allosecurinine a potential treatment option for mucormycosis?

A1: Research suggests that Allosecurinine exhibits promising inhibitory activity against Rhizopus delemar, a fungal species responsible for mucormycosis. This fungal pathogen utilizes spore-coating proteins, particularly CotH1, CotH2, and CotH3, to invade host cells. Molecular docking studies [] have revealed that Allosecurinine demonstrates strong binding affinity to the CotH2 receptor of Rhizopus delemar with a binding energy value of -7.6 Kcal/mol. This suggests that Allosecurinine could potentially interfere with the binding of Rhizopus delemar to host cells, thus inhibiting the invasion process and offering a potential therapeutic avenue for mucormycosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.